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Introduction
The human FAU gene (FBR-MuSV associated ubiquitously expressed) encodes a unique

fusion protein comprised of an N-terminal ubiquitin-like protein (FUBI) and the C-terminal

ribosomal protein S30 (RPS30).[1][2][3] This protein is implicated in the regulation of apoptosis,

with studies demonstrating that its ectopic expression can increase basal apoptosis in various

cell types.[1][4][5] The pro-apoptotic activity of FAU may be mediated through its interaction

with Bcl-G, a member of the Bcl-2 family.[4][5] Given its role in programmed cell death, the FAU

fusion protein is a person of interest in cancer research and drug development.[6][7]

These application notes provide a comprehensive set of protocols for the cloning, expression,

and purification of the human FAU fusion protein in a bacterial expression system. The

methodologies detailed below are intended to serve as a guide for researchers seeking to

produce recombinant FAU for functional studies, structural analysis, and screening assays.
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Expression
System

Vector Fusion Tag
Culture
Volume (L)

Typical
Yield (mg/L)

Purity (%)

E. coli

BL21(DE3)
pET-28a(+)

N-terminal

6xHis
1 5 - 10 >90

E. coli

Rosetta(DE3)
pGEX-4T-1

N-terminal

GST
1 8 - 15 >95

E. coli

SHuffle T7
pET-32a(+)

N-terminal

Trx-His
1 10 - 20 >90

Table 2: Summary of Purification Parameters for His-tagged FAU

Purification Step Buffer Component Concentration Purpose

Binding Imidazole 10-20 mM
Minimize non-specific

binding

Washing Imidazole 20-50 mM
Remove weakly

bound contaminants

Elution Imidazole 250-500 mM
Elute the His-tagged

FAU protein

All Buffers NaCl 300-500 mM
Reduce ionic

interactions

All Buffers Tris-HCl (pH 8.0) 50 mM Maintain pH

Experimental Protocols
I. Cloning of the Human FAU Gene
This protocol describes the amplification of the human FAU coding sequence from cDNA and

its insertion into a bacterial expression vector.

1.1. Primer Design:
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Forward Primer: Design a forward primer that includes a restriction site (e.g., NdeI) at the 5'

end, followed by the start codon (ATG) and the initial sequence of the FAU gene.

Reverse Primer: Design a reverse primer that includes a different restriction site (e.g., XhoI)

at the 5' end, followed by the reverse complement of the sequence immediately preceding

the stop codon of the FAU gene. The stop codon should be excluded if a C-terminal tag is

present on the vector.

1.2. PCR Amplification:

Set up a 50 µL PCR reaction containing:

100 ng of human cDNA template

1 µL of 10 µM forward primer

1 µL of 10 µM reverse primer

25 µL of 2x high-fidelity PCR master mix

Nuclease-free water to 50 µL

Perform PCR using the following cycling conditions:

Initial denaturation: 98°C for 30 seconds

30 cycles of:

Denaturation: 98°C for 10 seconds

Annealing: 55-65°C for 30 seconds (optimize as needed)

Extension: 72°C for 1 minute (adjust based on polymerase and amplicon length)

Final extension: 72°C for 5 minutes

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a

band of the expected size (~402 bp for the FAU coding sequence).
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1.3. Vector and Insert Preparation:

Digest 1-2 µg of the expression vector (e.g., pET-28a(+)) and the purified PCR product with

the selected restriction enzymes (e.g., NdeI and XhoI) in separate reactions.

Incubate the reactions at 37°C for 1-2 hours.

Purify the digested vector and insert using a gel extraction kit.

1.4. Ligation and Transformation:

Set up a ligation reaction with a 3:1 molar ratio of insert to vector.

Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

Transform 5-10 µL of the ligation mixture into 50 µL of competent E. coli cells (e.g., DH5α).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the

expression vector and incubate overnight at 37°C.

1.5. Colony PCR and Sequence Verification:

Perform colony PCR on several colonies to screen for positive clones.

Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow

overnight at 37°C.

Isolate the plasmid DNA using a miniprep kit.

Verify the sequence of the insert by Sanger sequencing.

II. Expression of Recombinant FAU Fusion Protein
This protocol details the induction of FAU fusion protein expression in E. coli.

2.1. Transformation into Expression Host:

Transform the sequence-verified expression plasmid into a suitable E. coli expression strain,

such as BL21(DE3).[8][9]
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Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

2.2. Small-Scale Expression Trial:

Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.[8]

Take a 1 mL "uninduced" sample.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1-1 mM.[8]

Incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature

(e.g., 16-20°C) to improve protein solubility.[8][10]

Harvest the cells by centrifugation and analyze the "induced" and "uninduced" samples by

SDS-PAGE to confirm protein expression.

2.3. Large-Scale Expression:

Inoculate 10 mL of the overnight culture into 1 L of LB medium containing the appropriate

antibiotic.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression with the optimized IPTG concentration and temperature from the

small-scale trial.

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[8]

The cell pellet can be stored at -80°C until purification.

III. Purification of His-tagged FAU Fusion Protein
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This protocol describes the purification of N-terminally 6xHis-tagged FAU using immobilized

metal affinity chromatography (IMAC).

3.1. Cell Lysis:

Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold lysis buffer (50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

Incubate on ice for 30 minutes.

Lyse the cells by sonication on ice until the suspension is no longer viscous.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Collect the supernatant, which contains the soluble His-tagged FAU protein.

3.2. Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with 5-10 column volumes of lysis buffer (without

lysozyme and PMSF).

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20-50 mM imidazole).

Elute the His-tagged FAU protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl,

250-500 mM imidazole).

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified

protein.

3.3. Buffer Exchange:

Pool the fractions containing the purified FAU protein.

Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using

dialysis or a desalting column.
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Determine the protein concentration using a Bradford assay or by measuring the absorbance

at 280 nm.

Aliquot the purified protein and store at -80°C.

IV. Protein Analysis
4.1. SDS-PAGE:

Prepare protein samples by mixing with 2x Laemmli sample buffer and boiling for 5 minutes.

Load the samples onto a 12-15% polyacrylamide gel.

Run the gel at a constant voltage until the dye front reaches the bottom.

Stain the gel with Coomassie Brilliant Blue or a suitable alternative to visualize the protein

bands.

4.2. Western Blot:

Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.[1]

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1%

Tween-20) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for the fusion tag (e.g., anti-His tag

antibody) or FAU overnight at 4°C.[1]

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.[1]

Wash the membrane three times with TBST.

Detect the protein using a chemiluminescent substrate and image the blot.[1]
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Caption: Workflow for cloning, expression, and purification of FAU fusion protein.
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Caption: Simplified signaling pathway of FAU-mediated apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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